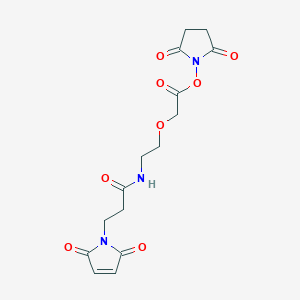

Mal-propionylamido-PEG1-NHS acetate

CAS No.:

Cat. No.: VC13676486

Molecular Formula: C15H17N3O8

Molecular Weight: 367.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17N3O8 |

|---|---|

| Molecular Weight | 367.31 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetate |

| Standard InChI | InChI=1S/C15H17N3O8/c19-10(5-7-17-11(20)1-2-12(17)21)16-6-8-25-9-15(24)26-18-13(22)3-4-14(18)23/h1-2H,3-9H2,(H,16,19) |

| Standard InChI Key | MOAPJCCRPYUETH-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCN2C(=O)C=CC2=O |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCN2C(=O)C=CC2=O |

Introduction

Chemical Structure and Physicochemical Properties

Mal-propionylamido-PEG1-NHS acetate belongs to the class of heterobifunctional PEG linkers, characterized by its compact PEG1 spacer bridging two distinct reactive groups. The molecular formula C₁₅H₁₇N₃O₈ corresponds to a molecular weight of 367.31 g/mol . The IUPAC name, (2,5-dioxopyrrolidin-1-yl) 2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetate, reflects its dual functionality:

-

Maleimide moiety: A five-membered ring with two ketone groups (2,5-dioxopyrrolidin-1-yl) that selectively reacts with thiols via Michael addition.

-

NHS ester: Activates carboxyl groups for amine coupling, forming stable amide bonds.

-

PEG1 spacer: A short ethylene glycol chain (-CH₂CH₂O-) that enhances hydrophilicity and reduces steric hindrance .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₈ | |

| Molecular Weight | 367.31 g/mol | |

| Reactive Groups | Maleimide, NHS ester | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, dark |

The PEG1 spacer’s minimal length balances solubility enhancement with minimal interference in molecular interactions, a critical advantage over longer PEG chains (e.g., PEG5) that may impede target binding.

Reactivity and Conjugation Mechanisms

The compound’s utility stems from its orthogonal reactivity:

Maleimide-Thiol Conjugation

The maleimide group undergoes rapid thiol-Michael addition with cysteine residues or synthetic thiols, forming stable thioether bonds. This reaction proceeds efficiently at pH 6.5–7.5, with second-order rate constants typically exceeding 10³ M⁻¹s⁻¹ . Specificity for thiols over amines minimizes off-target binding, making it ideal for site-specific protein modification .

NHS Ester-Amine Coupling

The NHS ester reacts with primary amines (e.g., lysine residues, protein N-termini) to form amide linkages. This reaction is optimal at pH 7–9, with the NHS leaving group ensuring high conjugation efficiency . Sequential or simultaneous use of both reactive groups enables the construction of ternary complexes (e.g., antibody-drug-linker systems) .

Applications in Bioconjugation and Therapeutics

Antibody-Drug Conjugates (ADCs)

Mal-propionylamido-PEG1-NHS acetate is widely employed in ADC synthesis. For example:

-

Cysteine-directed conjugation: Maleimide binds to engineered cysteine residues on antibodies, while the NHS ester links payloads like monomethyl auristatin E (MMAE) .

-

Enhanced stability: The PEG1 spacer reduces aggregation compared to non-PEGylated linkers, improving pharmacokinetics .

Diagnostic Probe Fabrication

The compound enables the attachment of fluorophores (e.g., FITC) or radionuclides (e.g., ⁶⁴Cu) to targeting proteins. A 2024 study demonstrated its use in creating prostate-specific membrane antigen (PSMA)-targeted imaging agents with >90% labeling efficiency.

Biomaterial Functionalization

In tissue engineering, maleimide-thiol chemistry facilitates the covalent immobilization of peptides (e.g., RGD sequences) onto hydrogel matrices, enhancing cell adhesion and proliferation .

Comparative Analysis with Related PEG Linkers

Table 2: Functional Comparison of Maleimide-PEG-NHS Compounds

| Compound | PEG Length | Molecular Weight | Thiol Reactivity | Amine Reactivity |

|---|---|---|---|---|

| Mal-propionylamido-PEG1-NHS acetate | 1 | 367.31 g/mol | High | High |

| Mal-PEG2-NHS ester | 2 | 486.47 g/mol | High | Moderate |

| Mal-PEG4-NHS ester | 4 | 490.54 g/mol | Moderate | Low |

| Mal-PEG5-NHS acetate | 5 | 486.5 g/mol | Low | Low |

Data adapted from . Shorter PEG chains (PEG1) preserve binding site accessibility, whereas longer chains (PEG4–5) may sterically hinder interactions despite improved solubility.

Synthesis and Quality Control

Industrial synthesis involves a three-step process:

-

Maleimide activation: Propionylamido-maleimide is synthesized via cyclization of maleic anhydride derivatives.

-

PEG1 spacer incorporation: Ethylene oxide is grafted onto the maleimide core under anhydrous conditions.

-

NHS ester functionalization: The terminal hydroxyl group is converted to an NHS ester using N,N’-disuccinimidyl carbonate .

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure >95% purity, critical for reproducible conjugation outcomes .

Emerging Applications and Future Directions

Recent advancements highlight its role in:

-

Multivalent nanocarriers: Conjugating targeting ligands and drug payloads onto lipid nanoparticles for mRNA delivery.

-

Covalent protein drugs: Engineering long-acting insulin analogues via site-specific albumin binding .

Ongoing research aims to optimize PEG1 linkers for brain-targeted therapies, leveraging their ability to traverse the blood-brain barrier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume